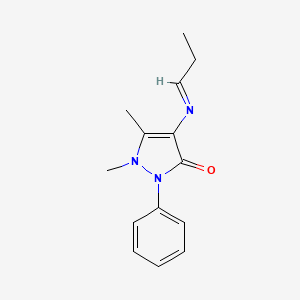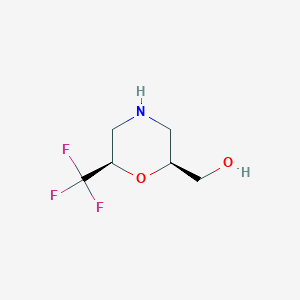
((2S,6R)-6-(Trifluoromethyl)morpholin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S,6R)-6-(Trifluoromethyl)morpholin-2-yl)methanol is a synthetic organic compound that features a morpholine ring substituted with a trifluoromethyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,6R)-6-(Trifluoromethyl)morpholin-2-yl)methanol typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Hydroxymethylation: The hydroxymethyl group can be introduced through the reaction of the morpholine derivative with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
((2S,6R)-6-(Trifluoromethyl)morpholin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the hydroxymethyl group or to modify the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as sodium hydride or organolithium compounds can be used under anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dehydroxymethylated derivatives.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
((2S,6R)-6-(Trifluoromethyl)morpholin-2-yl)methanol is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of trifluoromethyl and hydroxymethyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism by which ((2S,6R)-6-(Trifluoromethyl)morpholin-2-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
((2S,6R)-6-(Methyl)morpholin-2-yl)methanol: Similar structure but with a methyl group instead of a trifluoromethyl group.
((2S,6R)-6-(Ethyl)morpholin-2-yl)methanol: Similar structure but with an ethyl group instead of a trifluoromethyl group.
((2S,6R)-6-(Chloromethyl)morpholin-2-yl)methanol: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
((2S,6R)-6-(Trifluoromethyl)morpholin-2-yl)methanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group is known for its electron-withdrawing effects, metabolic stability, and ability to enhance the bioavailability of compounds.
Propiedades
Fórmula molecular |
C6H10F3NO2 |
|---|---|
Peso molecular |
185.14 g/mol |
Nombre IUPAC |
[(2S,6R)-6-(trifluoromethyl)morpholin-2-yl]methanol |
InChI |
InChI=1S/C6H10F3NO2/c7-6(8,9)5-2-10-1-4(3-11)12-5/h4-5,10-11H,1-3H2/t4-,5+/m0/s1 |
Clave InChI |
ZBHWZKGOGDZROC-CRCLSJGQSA-N |
SMILES isomérico |
C1[C@H](O[C@H](CN1)C(F)(F)F)CO |
SMILES canónico |
C1C(OC(CN1)C(F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester](/img/structure/B15198225.png)
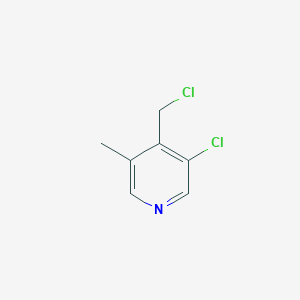

![5-Ethoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B15198240.png)
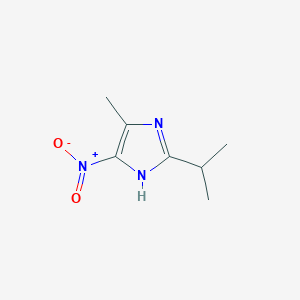
![Diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide](/img/structure/B15198254.png)


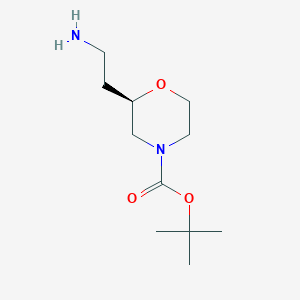
![[2-(Morpholin-4-yl)cyclohexyl]methanamine](/img/structure/B15198270.png)

![8-Bromo-4-chloro-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B15198294.png)
